molecular formula C18H11BrF6N4 B12606641 5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine CAS No. 872604-19-8

5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine

Cat. No.: B12606641
CAS No.: 872604-19-8
M. Wt: 477.2 g/mol
InChI Key: USUYDSVIEIAENV-UHFFFAOYSA-N
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Description

5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is a complex organic compound characterized by the presence of bromine, trifluoromethyl groups, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.

Scientific Research Applications

5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can activate or inhibit these targets, leading to changes in cellular processes and pathways. For example, it may stabilize transition states in chemical reactions through hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its trifluoromethyl groups impart unique electronic properties, making it valuable in both research and industrial applications.

Properties

CAS No.

872604-19-8

Molecular Formula

C18H11BrF6N4

Molecular Weight

477.2 g/mol

IUPAC Name

5-bromo-2-N,4-N-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H11BrF6N4/c19-14-9-26-16(28-13-6-2-4-11(8-13)18(23,24)25)29-15(14)27-12-5-1-3-10(7-12)17(20,21)22/h1-9H,(H2,26,27,28,29)

InChI Key

USUYDSVIEIAENV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2Br)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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